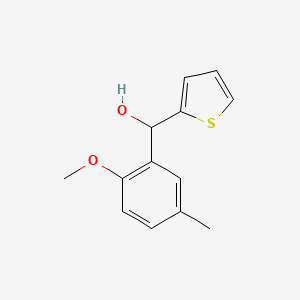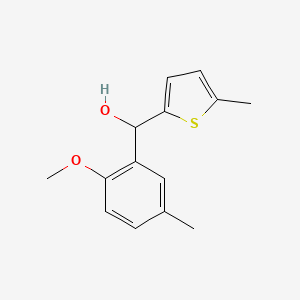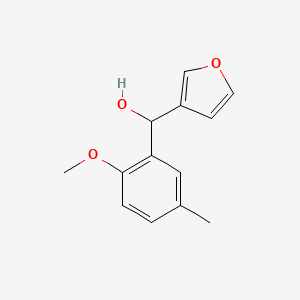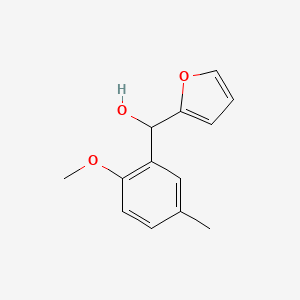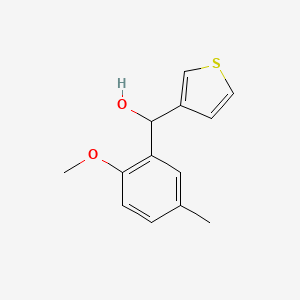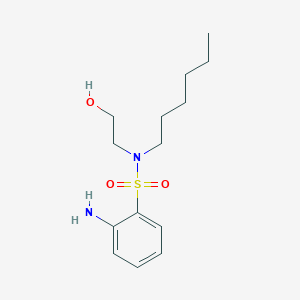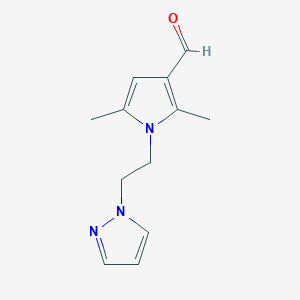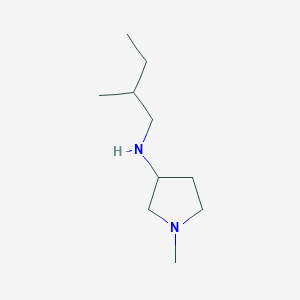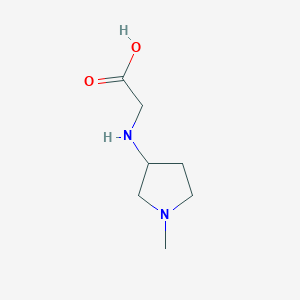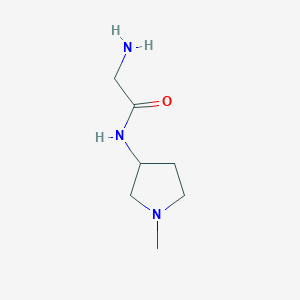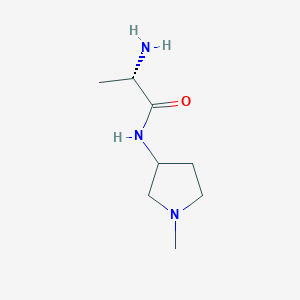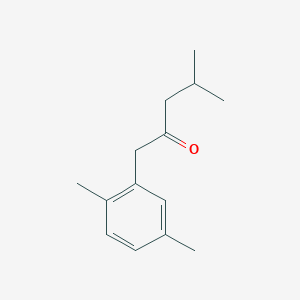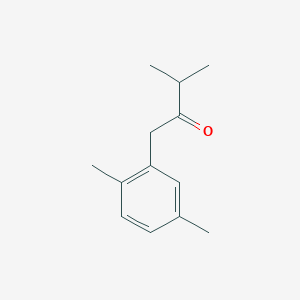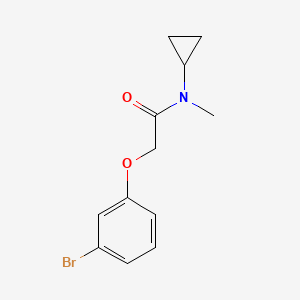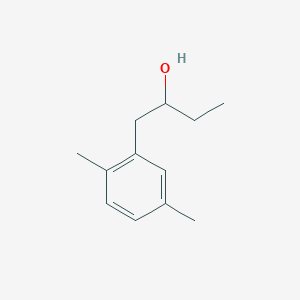
1-(2,5-Dimethylphenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-2-butanol is an organic compound with a molecular formula of C12H18O It is a secondary alcohol with a phenyl group substituted at the 2-position and two methyl groups at the 2,5-positions of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with butanone to yield the desired alcohol. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(2,5-Dimethylphenyl)-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
化学反应分析
Types of Reactions
1-(2,5-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(2,5-Dimethylphenyl)-2-butanone.
Reduction: 2,5-Dimethylphenylbutane.
Substitution: 1-(2,5-Dimethylphenyl)-2-chlorobutane.
科学研究应用
1-(2,5-Dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
1-(2,4-Dimethylphenyl)-2-butanol: Similar structure but with methyl groups at the 2,4-positions.
1-(3,5-Dimethylphenyl)-2-butanol: Methyl groups at the 3,5-positions.
1-(2,5-Dimethylphenyl)-2-propanol: Shorter carbon chain.
Uniqueness
1-(2,5-Dimethylphenyl)-2-butanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural arrangement can lead to different physical and chemical properties compared to its isomers, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)8-11-7-9(2)5-6-10(11)3/h5-7,12-13H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJRUMXIXDAINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=CC(=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
